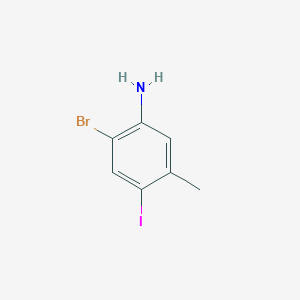

2-Bromo-4-iodo-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFCVECFBCUAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Derivatization Chemistry of 2 Bromo 4 Iodo 5 Methylaniline

Cross-Coupling Reactions Utilizing Halogenated Sites

The presence of both a carbon-iodine (C-I) and a carbon-bromine (C-Br) bond is central to the derivatization chemistry of 2-bromo-4-iodo-5-methylaniline. The significant difference in bond dissociation energies and, consequently, their reactivity towards palladium catalysts, forms the basis for selective and sequential cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl. libretexts.org This inherent reactivity difference allows for the preferential coupling at the more labile C-I bond under milder conditions, while the more robust C-Br bond can be functionalized in a subsequent step, often under more forcing conditions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, celebrated for its mild reaction conditions and the low toxicity of its organoboron reagents. nih.gov For a substrate like this compound, this reaction provides a powerful tool for selective arylation.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. libretexts.org In the case of this compound, the C-I bond, being weaker, reacts preferentially with the Pd(0) catalyst to form a Pd(II)-aryl intermediate. libretexts.orgchemrxiv.org Studies suggest that for aryl bromides, this addition occurs to a monoligated palladium complex (Pd(L)), whereas for aryl iodides, the first irreversible step may be the binding of the iodoarene to the Pd(L) complex. chemrxiv.orgchemrxiv.org

Transmetalation : The resulting Pd(II) complex then undergoes transmetalation. In this step, the organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium center, displacing the halide. yonedalabs.com This process is facilitated by a base, which activates the boronic acid.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the biaryl product. yonedalabs.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Due to the reactivity differential, the Suzuki-Miyaura reaction can be performed chemoselectively on this compound to yield a 4-aryl-2-bromo-5-methylaniline intermediate.

Figure 1: General Catalytic Cycle for Suzuki-Miyaura Coupling mermaid graph TD A[Pd(0)L2] -- Oxidative Addition (Ar-X) --> B{Ar-Pd(II)(X)L2}; B -- Transmetalation (Ar'-B(OR)2) --> C{Ar-Pd(II)(Ar')L2}; C -- Reductive Elimination --> D(Ar-Ar'); D -- Catalyst Regeneration --> A;

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl > F, a trend attributed to the bond dissociation energies of the carbon-halogen bond. scirp.org

This differential reactivity allows for selective coupling reactions on polyhalogenated substrates. In the case of this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond under Sonogashira conditions. Consequently, selective alkynylation at the C-4 position can be achieved with high efficiency, leaving the C-2 bromine atom intact for subsequent transformations. This chemoselectivity is a key feature of its synthetic utility.

Research on similarly substituted compounds, such as 2-amino-3-bromopyridines, has demonstrated that a variety of terminal alkynes, including both aromatic and aliphatic derivatives, can be successfully coupled under optimized conditions. scirp.org Typical catalytic systems involve a palladium source like palladium(II) trifluoroacetate (B77799) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand such as triphenylphosphine, and a copper(I) salt like copper(I) iodide, with an amine base such as triethylamine (B128534) in a solvent like DMF. scirp.org

Table 1: Representative Sonogashira Coupling of a Dihaloaniline Derivative with Various Terminal Alkynes (Data below is illustrative and based on typical results for analogous compounds like 2-amino-3-bromopyridines) scirp.org

| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 92 |

| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 95 |

| 3 | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 85 |

| 4 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 90 |

| 5 | 3-Ethynylthiophene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 88 |

Negishi and Kumada Coupling Strategies

The Negishi and Kumada couplings are highly effective methods for the formation of carbon-carbon bonds, employing organozinc and organomagnesium (Grignard) reagents, respectively. These reactions are catalyzed by transition metals, most commonly palladium or nickel. organic-chemistry.orgresearchgate.net

The Kumada coupling is particularly noteworthy for its direct use of Grignard reagents, which are readily accessible. organic-chemistry.org Studies on the Kumada-type reactions of unprotected bromo- and iodoanilines have shown that these substrates can be efficiently coupled with alkyl Grignard reagents. nih.gov The use of specialized phosphine ligands, such as Buchwald-type ligands, can significantly enhance reaction yields and minimize side reactions like β-hydride elimination. nih.gov Similar to the Sonogashira coupling, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective alkylation or arylation at the C-4 position of this compound.

The Negishi coupling utilizes organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts. This allows for a broader substrate scope. The reaction proceeds via a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, selective coupling with an organozinc reagent at the C-4 position is expected to occur under mild conditions.

Table 2: Representative Kumada Coupling of Halogenated Anilines with Grignard Reagents (Data below is illustrative and based on typical results for analogous bromo- and iodoanilines) nih.gov

| Entry | Aryl Halide | Grignard Reagent | Catalyst/Ligand | Solvent | Yield (%) |

| 1 | 4-Iodoaniline | MeMgBr | Pd₂(dba)₃/BPhos | THF | 92 |

| 2 | 4-Bromoaniline | n-BuMgBr | Pd₂(dba)₃/BPhos | THF | 85 |

| 3 | 3-Iodoaniline | EtMgBr | Pd₂(dba)₃/BPhos | THF | 88 |

| 4 | 2-Bromoaniline | i-PrMgBr | Pd₂(dba)₃/BPhos | THF | 75 |

| 5 | 4-Iodo-2-methylaniline | PhMgBr | Pd₂(dba)₃/BPhos | THF | 89 |

Nucleophilic Aromatic Substitution Reactions

Replacement of Halogens by Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The generally accepted mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

For SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the carbon bearing the leaving group, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

In the case of this compound, the presence of the electron-donating amino and methyl groups deactivates the ring towards nucleophilic attack. However, under forcing conditions or with highly activated nucleophiles, SNAr reactions can still occur. Furthermore, the nature of the halogen can influence which one is displaced. While fluorine is generally the best leaving group in SNAr, the relative reactivity of bromine and iodine can be influenced by the specific reaction conditions and the nature of the nucleophile.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions. For instance, studies on activated systems like 2-halopyridinium ketene (B1206846) hemiaminals have shown efficient substitution with various sulfur and amine nucleophiles at room temperature. chemrxiv.org

Table 3: Representative Nucleophilic Aromatic Substitution of a Dihaloaromatic Compound (Data below is illustrative and based on typical SNAr reactions of activated systems) chemrxiv.org

| Entry | Nucleophile | Leaving Group | Product | Conditions | Yield (%) |

| 1 | Sodium methoxide | -Cl | Methoxy derivative | MeOH, reflux | 85 |

| 2 | Piperidine | -Cl | Piperidinyl derivative | Neat, 100°C | 90 |

| 3 | Sodium thiophenoxide | -Br | Phenylthio derivative | DMF, 80°C | 88 |

| 4 | Aniline (B41778) | -F | Phenylamino derivative | K₂CO₃, DMSO, 120°C | 75 |

| 5 | Malononitrile anion | -Cl | Dicyanomethyl derivative | NaH, THF, rt | 82 |

Effect of Substituents on SNAr Reactivity

The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are strong activators of the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. nih.gov This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Conversely, electron-donating groups (EDGs) like amino (-NH₂) and alkyl (-CH₃) groups deactivate the ring towards SNAr. The amino group in this compound is a powerful EDG, and the methyl group is a weaker EDG. Both of these groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

The positions of the substituents relative to the halogens are also crucial. In this compound, the amino group is ortho to the bromine and meta to the iodine. The methyl group is meta to the bromine and ortho to the iodine. The activating/deactivating effects of these groups will therefore be different for the two halogen atoms, potentially influencing which one might be substituted under specific SNAr conditions, although the inherent reactivity of the C-I versus C-Br bond will also play a significant role.

Electrophilic Aromatic Substitution on the Activated Aromatic Ring

Nitration and Sulfonation Studies

The presence of the strongly activating amino group and the moderately activating methyl group makes the aromatic ring of this compound highly susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration and sulfonation. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

Nitration of anilines is often complex. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation of the aniline and the formation of a mixture of ortho-, meta-, and para-nitro products. ulisboa.pt The formation of the meta product is attributed to the protonation of the amino group in the strongly acidic medium, which forms the anilinium ion. The -NH₃⁺ group is a strong deactivator and a meta-director. To achieve selective para-nitration, the amino group is often protected by acetylation prior to nitration.

For this compound, the directing effects of the existing substituents would guide the incoming nitro group. The powerful ortho-, para-directing amino group would favor substitution at the C-6 position. However, steric hindrance from the adjacent bromine atom might be a significant factor. The directing effects of the other substituents would also play a role in determining the final regiochemical outcome. Studies on the nitration of substituted toluidines have shown that the regioselectivity is a delicate balance of the electronic and steric effects of all substituents. ulisboa.pt

Sulfonation of anilines is typically carried out using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). google.com The reaction is reversible and can be used to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. As with nitration, the amino group directs the incoming electrophile to the ortho and para positions. In the case of this compound, sulfonation would be expected to occur at the C-6 position, para to the amino group. A patent describing the sulfonation of the related compound 2-methoxy-5-methylaniline (B41322) indicates that the reaction proceeds under heating with sulfuric acid and oleum. google.com

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ (with protected amine) | 6-Nitro-2-bromo-4-iodo-5-methylaniline | The powerful para-directing effect of the protected amino group, with some potential for ortho-substitution. |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | The powerful para-directing effect of the amino group. |

Alkylation and Acylation Reactions (Friedel-Crafts)

The Friedel-Crafts reactions of this compound are influenced by the electronic properties of its substituents. wikipedia.org The amino group is a strong activating group, while the bromo and iodo substituents are deactivating through their inductive effect, but ortho, para-directing. The methyl group is weakly activating. Generally, direct Friedel-Crafts reactions on anilines are challenging because the amino group can react with the Lewis acid catalyst, deactivating the ring. quora.com This can lead to the formation of a salt, which prevents the desired electrophilic aromatic substitution. quora.com

To overcome this, the amino group is often protected, for instance by acylation to form an amide. This reduces its basicity and directs the substitution. Subsequent deprotection can then yield the desired product. Given the substitution pattern of this compound, any Friedel-Crafts type reaction would be expected to occur at the position ortho to the amino group, which is sterically unhindered.

Catalytic Friedel-Crafts acylation of aniline derivatives has been achieved using catalysts like gallium(III) triflate, which can tolerate the amino group to some extent. researchgate.net The use of such catalysts could potentially allow for the direct acylation of this compound.

Table 1: Plausible Friedel-Crafts Acylation of a Protected this compound Derivative

| Reactant | Acylating Agent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-(2-bromo-4-iodo-5-methylphenyl)acetamide | Acetyl chloride | AlCl₃ | Dichloromethane | N-(2-acetyl-6-bromo-4-iodo-5-methylphenyl)acetamide | wikipedia.org |

| N-(2-bromo-4-iodo-5-methylphenyl)acetamide | Benzoyl chloride | AlCl₃ | Carbon disulfide | N-(2-benzoyl-6-bromo-4-iodo-5-methylphenyl)acetamide | wikipedia.org |

Functional Group Interconversions of the Amino Group

The amino group of this compound is a key site for a variety of functional group interconversions, enhancing its synthetic utility.

Acylation, Alkylation, and Sulfonylation of the Amine

The acylation of the amino group in this compound can be readily achieved using standard methods, such as reaction with acid chlorides or anhydrides in the presence of a base. This transformation is often a preliminary step for other reactions to protect the amino group. acs.org

Alkylation of the amino group can lead to secondary or tertiary amines. However, polyalkylation is a common side reaction. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, can provide more control over the degree of alkylation.

Sulfonylation of the amino group to form sulfonamides is another important transformation. This can be achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. Recent developments have also explored visible-light-mediated sulfonylation of anilines using sulfonyl fluorides or sulfinate salts, offering milder reaction conditions. nih.govrsc.orgrsc.org

Table 2: Representative Functional Group Interconversions of the Amino Group

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine | Amide | acs.org |

| Sulfonylation | p-Toluenesulfonyl chloride | NaOH | Sulfonamide | nih.gov |

| Reductive Alkylation | Benzaldehyde | NaBH(OAc)₃ | Secondary Amine | General Method |

Formation of Imines, Amides, and Ureas

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. jk-sci.comnrochemistry.com This reaction is typically reversible and catalyzed by acid or base.

As previously mentioned, amides are readily formed through acylation. nih.govnih.gov A variety of coupling reagents can be employed to facilitate amide bond formation between the aniline and a carboxylic acid.

Urea derivatives can be synthesized from this compound by reaction with isocyanates or by using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole. nih.gov Catalyst-free synthesis of N-substituted ureas in water has also been reported as a green alternative. rsc.orgrsc.org

Oxidation and Reduction Chemistry of the Amino Functionality

The oxidation of the amino group in anilines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. The oxidation of anilines can be complex, and the presence of other oxidizable groups on the ring, such as the iodo substituent, needs to be considered. Theoretical studies on the atmospheric oxidation of aniline by OH radicals suggest that H-abstraction from the -NH2 group is a major pathway. nih.gov

The amino group itself is the product of the reduction of a nitro group. The stability of the amino group in this compound towards reducing agents is generally high, although care must be taken to avoid reduction of the bromo and iodo substituents under certain conditions, for example, with some catalytic hydrogenation systems.

Heterocycle Synthesis Utilizing this compound as a Building Block

The diverse substitution pattern of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles.

Construction of Nitrogen-Containing Heterocycles

Quinazolines: Substituted anilines are key precursors for quinazoline (B50416) synthesis. nih.gov For instance, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions can yield quinazolines. rsc.org Another approach involves the copper-catalyzed reaction of aniline-derived benzamidines. acs.org The amino group of this compound can serve as one of the nitrogen atoms in the quinazoline ring.

Benzimidazoles: Benzimidazoles can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. pcbiochemres.comorganic-chemistry.org While this compound is not an o-phenylenediamine, it could be a precursor to one through further functionalization. Alternatively, methods starting from substituted anilines, for example, by reaction with 2-chloromethyl benzimidazole, can yield aniline-substituted benzimidazoles. researchgate.net

Carbazoles: The synthesis of carbazoles can be achieved through various methods starting from anilines. One strategy involves the intramolecular cyclization of 2-(hexen-1,5-diynyl)anilines. acs.orgnih.gov Palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines is another route to N-arylated carbazoles. beilstein-journals.org The presence of the halogen atoms on this compound offers handles for cross-coupling reactions that could lead to carbazole (B46965) precursors.

Tetrahydroisoquinolines (Pictet-Spengler Reaction): The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. jk-sci.comwikipedia.org While this compound is not a β-arylethylamine, it could be elaborated into one, and the electron-donating nature of the amino and methyl groups would facilitate the cyclization step. jk-sci.com

Table 3: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound | Reference |

|---|---|---|---|

| Quinazoline | Four-component reaction | This compound | rsc.org |

| Benzimidazole | Condensation with 2-chloromethyl benzimidazole | This compound | researchgate.net |

| Carbazole | Palladium-catalyzed amination | This compound | beilstein-journals.org |

| Tetrahydroisoquinoline | Pictet-Spengler reaction | 2-(2-Bromo-4-iodo-5-methylphenyl)ethanamine | jk-sci.comwikipedia.org |

Annulation Reactions for Polycyclic Systems

The unique substitution pattern of this compound, featuring two different halogen atoms ortho and para to the amino group, makes it a promising candidate for annulation reactions to construct fused polycyclic systems. The differential reactivity of the C-Br and C-I bonds is a key factor that can be exploited for selective, stepwise transformations.

Annulation strategies can be designed to build additional rings onto the aniline core, leading to the formation of carbazoles, quinolines, and other heterocyclic and polycyclic aromatic compounds. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a sequential approach. Initially, a reaction targeting the iodo-substituent can be performed, followed by a subsequent cyclization step involving the bromo-substituent.

A plausible synthetic route towards a polycyclic system could involve an initial Sonogashira coupling at the C-I position with a terminal alkyne. The resulting 2-bromo-4-(alkynyl)-5-methylaniline intermediate possesses the necessary functionalities for a subsequent intramolecular cyclization. This cyclization can be promoted by various catalytic systems, leading to the formation of a new fused ring.

For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned, where the aryl bromide moiety adds across the alkyne. Alternatively, a copper-catalyzed or a radical-mediated cyclization could also be employed to achieve the desired annulation. The specific reaction conditions would determine the regioselectivity of the ring closure and the nature of the resulting polycyclic framework.

The amino group in this compound can also participate in annulation reactions. For example, it can act as a nucleophile in reactions with bifunctional electrophiles to form heterocyclic rings. A classic example is the Skraup synthesis or a modified Friedländer annulation to construct quinoline (B57606) derivatives.

While specific literature on the annulation reactions of this compound is not extensively documented, the reactivity of analogous dihaloanilines supports the feasibility of these transformations. The isomer, 5-bromo-4-iodo-2-methylaniline (B12931903), has been reported as an important intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives, highlighting the utility of such scaffolds in creating complex, multi-ring systems. units.it

Table 1: Potential Annulation Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Polycyclic Product |

| Sequential Sonogashira/Heck Annulation | 1. Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N 2. Pd(OAc)₂, PPh₃, base | Substituted Carbazole Derivative |

| Friedländer Annulation | α-Methylene ketone, acid or base catalyst | Substituted Quinolone Derivative |

| Larock Indole Synthesis | Internal alkyne, Pd catalyst | Polycyclic Indole Derivative |

Exploration of Novel Reaction Pathways and Transformations

The quest for more efficient and sustainable synthetic methodologies has led to a surge of interest in multi-component, cascade, and tandem reactions. The multifunctional nature of this compound makes it an ideal substrate for the development of such elegant and atom-economical processes.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials, offer a powerful tool for the rapid generation of molecular complexity. researchgate.netorganic-chemistry.orgresearchgate.net The amino group of this compound can readily participate in a variety of well-known MCRs.

For instance, in a Ugi four-component reaction , the aniline can be combined with an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. The resulting products would be highly functionalized, bearing the bromo- and iodo-substituents, which are available for further synthetic manipulations.

Similarly, in a Biginelli-type reaction , this compound could react with an aldehyde and a β-ketoester to afford dihydropyrimidinone derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry.

The development of novel MCRs specifically designed around the unique reactivity of this compound is also a promising area of research. For example, a one-pot process that combines a metal-catalyzed cross-coupling at one of the halogen positions with a subsequent condensation involving the amino group could lead to the efficient synthesis of complex heterocyclic libraries.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Name | Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-ketoester, Aldehyde | Dihydropyridine Derivatives |

| Mannich Reaction | Formaldehyde, Secondary Amine | Mannich Base Derivatives |

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions in which the product of the first reaction is the substrate for the next, all occurring in a single pot without the isolation of intermediates. rsc.org These reactions are highly desirable as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

The dihalogenated nature of this compound provides an excellent platform for designing cascade reactions. A particularly attractive strategy would be to initiate a sequence of reactions by selectively transforming one of the halogen atoms, which then triggers a subsequent cyclization or coupling event at the other halogen position or involving the amino group.

For example, a palladium-catalyzed tandem reaction could be envisioned where an initial intermolecular coupling at the iodine position is followed by an intramolecular cyclization involving the bromine atom. nih.gov Such a process could be used to construct complex polycyclic heterocycles in a single, efficient step.

Another possibility involves a cascade process initiated by the reaction of the amino group. For instance, the formation of an enamine or an imine from the aniline could be the first step in a sequence that leads to the formation of a new ring system through an intramolecular reaction with one of the halogenated positions. The synthesis of polysubstituted quinolines from 2-vinylanilines and aldehydes through a cascade of condensation, electrocyclization, and dehydrogenation serves as a model for such transformations. units.it

While direct examples utilizing this compound in cascade reactions are scarce in the literature, the principles of cascade reaction design and the known reactivity of substituted anilines and aryl halides strongly suggest its potential in this area.

Table 3: Hypothetical Cascade Reactions with this compound

| Initiating Reaction | Subsequent Steps | Potential Final Product |

| Palladium-catalyzed amination at C-I | Intramolecular Buchwald-Hartwig amination at C-Br | Fused Diazocine Derivative |

| Sonogashira coupling at C-I | Intramolecular radical cyclization onto the amino group | Nitrogen-containing Polycycle |

| Formation of an isonitrile from the amino group | Intramolecular [4+1] cycloaddition | Fused Heterocyclic System |

Spectroscopic and Structural Elucidation of 2 Bromo 4 Iodo 5 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For a substituted aniline (B41778) like 2-Bromo-4-iodo-5-methylaniline, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the number of neighboring protons. In this compound, we expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aniline ring. The bromine and iodine atoms are electron-withdrawing through their inductive effect but weakly electron-donating through resonance. The amino (-NH₂) and methyl (-CH₃) groups are both electron-donating.

Based on the analysis of related compounds such as 2-bromo-4-methylaniline (B145976) and 2-iodo-4-methylaniline, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ would be as follows:

Aromatic Protons: The two aromatic protons will appear as singlets due to their para relationship, with no adjacent protons to couple with. The proton at C-6 is expected to be downfield compared to the proton at C-3 due to the deshielding effect of the adjacent bromine atom.

Amine Protons: The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent.

Methyl Protons: The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.7 - 7.0 | s |

| H-6 | ~7.3 - 7.5 | s |

| -NH₂ | ~3.5 - 4.5 | br s |

| -CH₃ | ~2.2 - 2.4 | s |

s = singlet, br s = broad singlet

The predicted values are derived from data for similar compounds like 2-bromo-4-methylaniline, which shows a methyl signal at approximately 2.23 ppm and aromatic protons in the range of 6.73-7.29 ppm. beilstein-journals.org

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

C-1 (C-NH₂): This carbon will be shielded by the electron-donating amino group and will appear at a relatively upfield chemical shift for an aromatic carbon.

C-2 (C-Br): The carbon bearing the bromine atom will be deshielded.

C-3 (C-H): This carbon will be shielded by the adjacent amino group.

C-4 (C-I): The carbon attached to the iodine atom will show a significant upfield shift due to the heavy atom effect of iodine.

C-5 (C-CH₃): This carbon will be deshielded by the iodine and will also show the effect of the attached methyl group.

C-6 (C-H): This carbon will be deshielded by the adjacent bromine atom.

-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 - 148 |

| C-2 | ~110 - 115 |

| C-3 | ~115 - 120 |

| C-4 | ~85 - 95 |

| C-5 | ~130 - 135 |

| C-6 | ~135 - 140 |

| -CH₃ | ~20 - 22 |

These predictions are informed by data from related substituted anilines. For instance, in 2-bromo-N,4-dimethylaniline, the aromatic carbons appear in a range of chemical shifts that reflect the substituent effects. rsc.org The presence of an iodine atom is known to cause a significant upfield shift for the directly attached carbon.

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. In the case of this compound, the COSY spectrum would be relatively simple due to the lack of proton-proton coupling in the aromatic region. The primary utility would be to confirm the absence of correlations between the aromatic protons and the methyl protons, reinforcing their isolated nature on the benzene (B151609) ring.

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning the protonated carbons in the molecule. For this compound, the HSQC spectrum would show cross-peaks connecting:

The proton signal at δ ~6.7-7.0 ppm to the carbon signal of C-3.

The proton signal at δ ~7.3-7.5 ppm to the carbon signal of C-6.

The methyl proton signal at δ ~2.2-2.4 ppm to the methyl carbon signal.

This allows for the direct and unambiguous assignment of the protonated carbons.

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for establishing the connectivity of the entire molecule, including the quaternary (non-protonated) carbons. nih.govbeilstein-journals.org Key expected HMBC correlations for this compound would include:

Methyl Protons (-CH₃): Correlations to C-4, C-5, and C-6.

H-3: Correlations to C-1, C-2, C-4, and C-5.

H-6: Correlations to C-1, C-2, C-4, and C-5.

Amine Protons (-NH₂): Correlations to C-1, C-2, and C-6.

These correlations would provide definitive proof of the substitution pattern on the aniline ring. For example, the correlation between the methyl protons and C-4 would confirm the position of the methyl group relative to the iodine-bearing carbon.

Table 3: Key Predicted HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H-3 | C-1, C-2, C-4, C-5 |

| H-6 | C-1, C-2, C-4, C-5 |

| -CH₃ | C-4, C-5, C-6 |

| -NH₂ | C-1, C-2, C-6 |

The combined application of these NMR techniques provides a robust and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. researchgate.netipb.pt

Two-Dimensional NMR Techniques for Connectivity and Proximity

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of this compound. These analyses are based on the principle that molecular bonds and groups vibrate at characteristic frequencies. wiley.com

The vibrational spectrum of this compound is a composite of the distinct vibrational modes of its constituent functional groups. Theoretical and experimental studies on analogous substituted anilines provide a basis for assigning the observed spectral bands. nih.govglobalresearchonline.net

Amino (NH₂) Group: The amino group typically exhibits characteristic stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. In aniline, asymmetric and symmetric NH₂ stretching bands are observed, which can be influenced by the electronic effects of other substituents on the aromatic ring. researchgate.net Bending vibrations for the NH₂ group are also expected at lower frequencies. researchgate.net

Bromo (Br) and Iodo (I) Groups: The vibrations of carbon-halogen bonds are highly dependent on the mass of the halogen atom. The C-Br stretching vibrations are generally found in the 650-395 cm⁻¹ range. researchgate.net The C-I bond, being weaker and involving a heavier atom, is expected to have stretching vibrations at even lower frequencies, typically below 1000 cm⁻¹. These assignments can sometimes be complicated by the mixing of vibrational modes in this region. researchgate.net

Methyl (CH₃) Group: The methyl group gives rise to characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ and 2925-2975 cm⁻¹ regions, respectively. Bending vibrations for the methyl group also appear at specific lower frequencies.

Aromatic Ring: The benzene ring itself has a set of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. Carbon-carbon stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Bending | ~1620 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2850 - 2975 |

| Aromatic C-C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 395 - 650 |

| C-I | Stretching | < 1000 |

This table is interactive. Users can sort and filter the data.

The presence of the amino group in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can be studied using IR spectroscopy by observing shifts in the N-H stretching frequencies. Hydrogen bonding typically causes a broadening and a shift to lower wavenumbers of the N-H stretching bands. In the solid state, crystal packing can influence the nature and extent of these interactions. For instance, in the crystal structure of a related compound, 5-Bromo-4-iodo-2-methylaniline (B12931903), weak N-H···N hydrogen bonding interactions link the molecules together, with an N···N distance of 3.300 Å. nih.goviucr.orgnih.gov The analysis of these spectral shifts provides valuable information about the strength and geometry of the hydrogen bonds within the molecular assembly. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the identity of this compound. The presence of bromine and iodine atoms results in a characteristic isotopic pattern in the mass spectrum, which further aids in the confirmation of the structure. For example, ESI-MS of a similar compound, 5-Bromo-4-methoxy-2-methylaniline, shows a characteristic [M+H]⁺ peak with a bromine isotope pattern.

Under the high-energy conditions of mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule.

Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and cleavage of the bonds within the substituent groups. For instance, in iodinated anilines, a characteristic fragmentation pattern involves the loss of an iodine atom (mass 127). Similarly, the loss of a bromine atom can be observed. The fragmentation of the methylaniline core can also provide further structural clues. chemicalbook.com The study of these fragmentation pathways helps to piece together the molecular structure and confirm the substitution pattern on the aniline ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation of this compound.

A search for the crystal structure of this compound did not yield a specific entry. However, the crystal structure of a closely related isomer, 5-Bromo-4-iodo-2-methylaniline, has been reported. nih.goviucr.orgnih.gov This compound crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.goviucr.org The molecules are linked by weak N-H···N hydrogen bonds. nih.goviucr.orgnih.gov The bond lengths and angles are within normal ranges, and the bromo, iodo, and amino substituents lie in the mean plane of the phenyl ring. nih.goviucr.org

The crystallographic data for 5-Bromo-4-iodo-2-methylaniline is presented in the table below and serves as a valuable reference for understanding the solid-state structure of the title compound.

| Compound | 5-Bromo-4-iodo-2-methylaniline |

| Molecular Formula | C₇H₇BrIN |

| Molecular Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 26.831(5) Å, b = 5.3920(11) Å, c = 12.217(2) Å, β = 98.05(3)° |

| Volume | 1750.1(6) ų |

| Z | 8 |

| Hydrogen Bonding | Weak N-H···N interactions |

This table is interactive. Users can sort and filter the data.

The structural parameters obtained from X-ray crystallography are crucial for understanding the physical and chemical properties of this compound and for designing its applications in materials science and medicinal chemistry.

Crystal Packing and Intermolecular Interactions (e.g., N-H···N Hydrogen Bonds)

The crystal structure of this compound is characterized by the presence of two independent molecules in the asymmetric unit. nih.gov These molecules are linked by weak N-H···N hydrogen bonding interactions between their amino groups, forming a cohesive network within the crystal lattice. nih.goviucr.org Specifically, the interaction is observed between the amino group of one molecule and the nitrogen atom of a neighboring molecule, with a reported N···N distance of 3.300 (14) Å. iucr.org This type of hydrogen bond, while considered weak, plays a crucial role in the stabilization of the crystal packing. iucr.orgnih.gov The hydrogen bond geometry for this interaction has been defined as N2—H2A⋯N1. nih.gov The presence of both a hydrogen-bond donor (-NH2) and potential acceptor sites on the same molecule allows for the formation of these intermolecular connections. In the broader context of halogenated anilines, the amino group is a key player in directing the supramolecular assembly, acting as both a hydrogen-bond donor and, in some cases, an acceptor. researchgate.net

Conformational Analysis in the Solid State

In the solid state, the molecule of this compound exhibits a largely planar conformation. The bromine, iodine, and amino substituents are observed to lie nearly in the mean plane of the phenyl ring. iucr.org For the two independent molecules in the asymmetric unit, the mean deviation of these substituents from the plane of the phenyl ring (C2–C7) is a mere 0.0040 (1) Å, and 0.0120 (1) Å from the plane of the second molecule's ring (C9–C14). iucr.org This planarity suggests a significant degree of electronic delocalization within the molecule. The study of conformational isomerism in substituted anilines is a field of considerable interest, as the rotational barriers and preferred dihedral angles can significantly influence the molecule's properties. colostate.edunih.govacs.org While extensive conformational flexibility can be observed in some substituted anilines, leading to polymorphism, the reported structure of this compound points to a well-defined, low-energy conformation in the crystalline form. rsc.org

Geometric Parameters and Bond Lengths/Angles

The single-crystal X-ray diffraction analysis of this compound, conducted at a temperature of 293 K, has provided precise data on its geometric parameters. nih.goviucr.org The compound crystallizes in a monoclinic system. nih.gov The bond lengths and angles within the molecule are reported to be within the normal ranges for such structures. iucr.org

The crystallographic data provides the following unit cell dimensions:

a = 26.831 (5) Å

b = 5.3920 (11) Å

c = 12.217 (2) Å

β = 98.05 (3)°

Volume = 1750.1 (6) ų

Z = 8 nih.gov

Below are interactive tables detailing some of the key crystal data and hydrogen-bond geometry for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇BrIN |

| Molecular Weight (g/mol) | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z | 8 |

| Temperature (K) | 293 |

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N2—H2A⋯N1 | 0.86 | 2.67 | 3.300 (14) | - |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-Bromo-4-iodo-5-methylaniline at the molecular level. These methods allow for the detailed characterization of its electronic structure, which is a key determinant of its reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of substituted anilines due to its balance of computational cost and accuracy. umn.eduasianpubs.org For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate several key features. asianpubs.orgmdpi.com

These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. For aniline (B41778) derivatives, the pyramidalization at the nitrogen atom is a notable geometric parameter. umn.edu The electronic properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), can then be calculated. The MEP, for instance, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction. In substituted anilines, the amino group and the aromatic ring are typically nucleophilic. tandfonline.com

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. tandfonline.com Studies on similar halogenated anilines have shown how different substituents can modulate these orbital energies. tandfonline.combohrium.com

Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Aniline

| Property | Calculated Value |

| Total Energy (Hartree) | -3540.8 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Note: These are hypothetical values for illustrative purposes, based on typical calculations for similar molecules. |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theoretical accuracy for electronic characterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasingly sophisticated treatments of electron correlation. bohrium.com

For substituted anilines, ab initio calculations can be used to refine the understanding of their electronic properties. umn.edu For instance, comparing HF and DFT results can provide insights into the role of electron correlation. bohrium.com These methods are computationally more demanding and are often used to benchmark DFT results or for smaller, more critical calculations. mdpi.comumn.edu

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.

To understand how this compound participates in chemical reactions, such as electrophilic aromatic substitution or radical reactions, computational chemists search for the transition state (TS) structures that connect reactants to products. nih.govnih.gov A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.govacs.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction path downhill from the TS to the corresponding reactants and products, confirming that the located TS indeed connects the desired minima. nih.gov This analysis provides a detailed picture of the bond-breaking and bond-forming processes during the reaction.

By calculating the energies of the reactants, transition states, and products, a potential energy surface (PES) for the reaction can be constructed. nih.govacs.org This allows for the determination of activation barriers (the energy difference between the reactants and the transition state) and reaction enthalpies (the energy difference between the products and reactants). nih.govfigshare.com

For example, in a hypothetical reaction involving this compound, the activation barriers for different possible reaction pathways can be compared to predict the most likely outcome. mdpi.comacs.org These energy profiles are crucial for understanding reaction kinetics and selectivity. nih.govnih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

| Note: These are hypothetical values for illustrative purposes. |

Conformational Analysis and Energy Landscapes

The presence of substituents on the aniline ring can lead to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net

For this compound, rotation around the C-N bond and the orientation of the amino group's hydrogen atoms are key conformational variables. By systematically exploring the potential energy surface as a function of these dihedral angles, a conformational energy landscape can be generated. nih.govyale.edu This landscape reveals the relative energies of different conformers and the transition states that separate them. nih.gov

Computational methods can be used to perform a relaxed scan of the potential energy surface, where the energy is minimized at each step of the rotation of a specific bond. The resulting energy profile shows the low-energy conformers as minima and the rotational barriers as maxima. This information is valuable for understanding how the molecule's shape can influence its interactions and reactivity.

Rotational Barriers and Preferred Conformations

The rotation of the amino (-NH₂) group around the C-N bond in aniline and its derivatives is a critical conformational parameter that influences its electronic properties and reactivity. The energy barrier to this rotation is a direct measure of the extent of π-conjugation between the nitrogen lone pair and the aromatic ring. medjchem.commedjchem.com In the case of this compound, the substituents on the ring modulate this barrier.

Computational studies on substituted anilines, typically using Density Functional Theory (DFT), have shown that electron-donating groups generally increase the rotational barrier by enhancing π-conjugation, while electron-withdrawing groups can have a more complex influence. benthamdirect.comresearchgate.net For this compound, the methyl group at the C5 position is electron-donating, which would be expected to increase the rotational barrier. Conversely, the bromine at C2 and iodine at C4 are electron-withdrawing through induction but electron-donating through resonance. libretexts.org

The preferred conformation of the amino group is determined by a balance of steric and electronic effects. The bulky bromine and iodine atoms ortho and para to the amino group, respectively, will sterically hinder the rotation of the -NH₂ group. The most stable conformation is likely one where the amino group is as planar as possible with the ring to maximize conjugation, but with some pyramidalization being a common feature in anilines. wikipedia.org

| Parameter | Predicted Value/State | Basis of Prediction |

|---|---|---|

| C-N Rotational Barrier | Moderately High | Increased π-conjugation from the methyl group and resonance from halogens, balanced by the inductive withdrawal of halogens. medjchem.commedjchem.combenthamdirect.com |

| Preferred -NH₂ Conformation | Slightly Pyramidal | A compromise between maximizing N lone pair delocalization (favors planarity) and stabilizing the lone pair in an sp³-like orbital (favors pyramidalization). wikipedia.org |

| Key Dihedral Angle (H-N-C-C) | Near 0° or 180° in the ground state | Indicates a conformation where the N-H bonds are staggered relative to the ortho C-H/C-Br bonds to minimize steric clash. |

Influence of Halogens and Methyl Group on Aromatic Ring Planarity

The substitution pattern on this compound influences the planarity of the entire molecule. The geometry of the amino group in anilines is a well-studied compromise: delocalization of the nitrogen's lone pair into the aromatic π-system favors a planar geometry, while the stabilization of this lone pair in an orbital with significant s-character favors pyramidalization. wikipedia.org

Electron-donating groups tend to make the amino group more pyramidal, whereas electron-withdrawing groups favor a more planar structure to enhance delocalization. wikipedia.org In this compound, the electron-donating methyl group would favor pyramidalization. The halogens, being electronegative, exert a strong inductive withdrawing effect, which would push the amino group towards planarity. However, their ability to donate electron density via resonance complicates this picture.

| Parameter | Predicted Value (Å/°) | Comment |

|---|---|---|

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character from conjugation. wikipedia.org |

| C-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| C-I Bond Length | ~2.10 Å | Typical for a C(sp²)-I bond. |

| Amino Group Pyramidalization Angle | Shallow | The competing electronic effects of the substituents likely result in a relatively flat amino group. wikipedia.org |

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic data for complex molecules, providing a bridge between structure and spectral features.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard tool in structural elucidation. jmaterenvironsci.comacs.org For this compound, the chemical shifts of the aromatic protons and carbons are dictated by the electronic effects of the substituents.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| H (on C3) | ~7.0-7.2 | - | Ortho to the deshielding iodine and meta to the shielding amino and methyl groups. |

| H (on C6) | ~6.5-6.7 | - | Ortho to the shielding amino and methyl groups, and meta to the deshielding bromine. |

| C1 (C-NH₂) | - | ~140-145 | Shielded by the amino group but deshielded by ortho-bromo substituent. |

| C2 (C-Br) | - | ~110-115 | Directly attached to bromine, significant deshielding. Heavy atom effects may cause deviation from calculated values. researchgate.net |

| C3 | - | ~125-130 | Influenced by adjacent iodine and bromine. |

| C4 (C-I) | - | ~90-95 | Strongly shielded by the heavy iodine atom (heavy atom effect). researchgate.net |

| C5 (C-CH₃) | - | ~135-140 | Influenced by the attached methyl group and adjacent iodine. |

| C6 | - | ~115-120 | Shielded by the ortho-amino and para-methyl groups. |

Vibrational Frequencies and Intensities

Theoretical calculations of vibrational spectra (Infrared and Raman) are invaluable for assigning the absorption bands to specific molecular motions. researchgate.netasianpubs.org For this compound, the calculated vibrational frequencies can help identify the characteristic stretching and bending modes of its functional groups. DFT calculations typically yield frequencies that are systematically higher than experimental values, and thus, they are often scaled by an empirical factor to improve agreement. asianpubs.org

Key expected vibrations would include the N-H stretching of the amino group, C-N stretching, aromatic C-C stretching, and the C-H stretching and bending modes. The vibrations involving the heavy atoms, C-Br and C-I, would be found in the lower frequency region of the spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comment |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400-3500 | Characteristic of primary amines. asianpubs.org |

| Aromatic C-H Stretch | 3000-3100 | Typical for aromatic C-H bonds. |

| N-H Bend (scissoring) | 1600-1650 | A strong and characteristic absorption for primary amines. dtic.mil |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected in this region. |

| C-N Stretch | 1250-1350 | Indicates the bond between the amino group and the aromatic ring. asianpubs.org |

| C-Br Stretch | 500-600 | Vibration involving the heavy bromine atom. |

| C-I Stretch | 450-550 | Vibration involving the very heavy iodine atom, at a lower frequency than C-Br. |

Studies on Regioselectivity and Reactivity Prediction

Computational methods are frequently used to predict the regioselectivity of chemical reactions. For electrophilic aromatic substitution (EAS) on this compound, the outcome is determined by the interplay of the directing effects of the substituents. The amino group is a powerful ortho-, para-director and a strong activator. The methyl group is also an ortho-, para-director and a weak activator. The halogen atoms are ortho-, para-directors but are deactivators. libretexts.orgwikipedia.org

In this polysubstituted system, the positions are C3 and C6.

Position C6: Is ortho to the strongly activating amino group and the weakly activating methyl group. It is meta to the deactivating bromine.

Position C3: Is ortho to the deactivating iodine and meta to the activating amino and methyl groups.

Computational models, such as those based on calculating the energies of reaction intermediates (Wheland intermediates) or mapping the electrostatic potential and frontier molecular orbitals (HOMO), can provide a quantitative prediction. nih.govamazonaws.com The Highest Occupied Molecular Orbital (HOMO) often indicates the site of electrophilic attack. For an activated ring like aniline, the HOMO density is expected to be highest at the positions ortho and para to the amino group. Given the substitution pattern, the C6 position is the most likely site for electrophilic attack due to the synergistic activating effects of the amino and methyl groups and the lack of steric hindrance compared to the C2 position which is already substituted.

| Parameter | Prediction | Rationale |

|---|---|---|

| Overall Reactivity in EAS | Activated | The powerfully activating -NH₂ group dominates over the deactivating halogens. wikipedia.org |

| Most Probable Site of Electrophilic Attack | C6 | This position is ortho to the strongly activating -NH₂ and -CH₃ groups, making it the most nucleophilic site. nih.govamazonaws.com |

| Reactivity towards Nucleophilic Substitution | Low | The ring is electron-rich due to the -NH₂ and -CH₃ groups, making it generally unreactive towards nucleophiles unless a strong activating group (like -NO₂) is present. |

Applications in Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-Bromo-4-iodo-5-methylaniline makes it an important intermediate in the multi-step synthesis of intricate organic molecules. Its utility spans across several sectors of the chemical industry, most notably in the pharmaceutical and agrochemical fields.

Halogenated anilines are crucial building blocks in the synthesis of pharmaceutical compounds. While specific research on this compound as a direct precursor to a marketed drug is not widely documented, the applications of its structural analogs underscore its potential in medicinal chemistry. For instance, related compounds such as 2-Bromo-4-methylaniline (B145976) and 2-Iodo-4-methylaniline are utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 4-methylpropiophenone.comechemi.com The isomer 5-bromo-2-iodo-4-methylaniline (B1450184) is also noted for its application in the development of pharmaceutical agents. smolecule.com

The general synthetic strategy involves using the aniline (B41778) derivative as a scaffold, upon which additional molecular complexity can be built. The bromine and iodine atoms provide reactive handles for transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are powerful methods for constructing the carbon framework of potential drug candidates. The amino group can also be readily modified or used to direct other reactions on the aromatic ring. Therefore, this compound serves as a valuable starting material for generating libraries of novel compounds for biological screening.

The development of new and effective agrochemicals, such as herbicides and pesticides, often relies on the synthesis of complex organic molecules, with halogenated compounds playing a significant role. Similar to its role in pharmaceuticals, this compound is a promising precursor for agrochemical synthesis. Its related compounds have a documented history in this application. For example, 2-Bromo-4-methylaniline is used in the formulation of crop protection agents and herbicides. echemi.com Additionally, other halogenated anilines and their derivatives are known intermediates in the production of pesticides. 4-methylpropiophenone.com The presence of both bromine and iodine in this compound allows for selective and sequential reactions, enabling the synthesis of highly functionalized molecules that could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Building Block for Advanced Materials Development

The field of materials science is continuously in search of novel organic molecules that can be used to create materials with unique optical, electronic, or physical properties. The specific substitution pattern of this compound makes it a compound of interest for the development of such advanced materials.

One of the most notable applications for a close isomer of the title compound is in the field of fluorescent organic materials. Specifically, 5-bromo-4-iodo-2-methylaniline (B12931903) has been identified as an important intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov These materials are of great interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The research highlights that the specific arrangement of the halogen and methyl groups on the aniline ring influences the solid-state emission properties of the final material. Given the structural similarity, this compound is a strong candidate for analogous applications, potentially leading to new fluorescent materials with different photophysical characteristics.

The synthesis of high-performance polymers and specialty chemicals is another area where this compound could serve as a valuable precursor. Related compounds are already used for this purpose; for instance, 2-bromo-4-methylpropiophenone is incorporated into polymer chains to enhance the material's structural integrity and performance for applications like coatings and adhesives. 4-methylpropiophenone.com The bromo- and iodo- functionalities on this compound can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers. These polymers could exhibit enhanced thermal stability, flame retardancy, or specific optical properties due to the presence of the heavy halogen atoms.

Aniline and its derivatives have historically been the cornerstone of the synthetic dye industry. Halogenated anilines, in particular, are used as intermediates in the production of a wide range of dyes and pigments. For example, 2,6-Dibromo-4-methylaniline is a known intermediate for dyes. chemdad.com The chromophoric properties of molecules are highly dependent on their electronic structure, which can be fine-tuned by the addition of substituents like halogens to an aromatic system. The presence of both a bromine and an iodine atom on the aniline ring of this compound provides a unique electronic profile, making it a potential precursor for the synthesis of novel dyes with specific colors and fastness properties. The synthetic utility of bromo-methylanilines in dye manufacturing is established, as seen with l-amino-4-bromo-2-methylanthraquinone, which is used to produce a brilliant blue dye. kvmwai.edu.in

Compound Data

Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable starting material in this field, primarily due to the differential reactivity of its halogen substituents, which allows for the systematic modification of a lead molecule.

The generation of molecular diversity is crucial for screening campaigns that aim to identify new drug candidates. This compound is an ideal scaffold for building focused libraries of compounds for such screenings. uzh.ch The presence of two distinct halogen atoms, bromine and iodine, at specific positions allows for selective functionalization through various cross-coupling reactions.

In palladium-catalyzed reactions like the Suzuki or Sonogashira couplings, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference enables chemists to perform a selective reaction at the iodine-bearing position (C-4) while leaving the bromine at C-2 intact for a subsequent, different coupling reaction. This stepwise approach allows for the introduction of a wide array of substituents onto the aniline core, rapidly generating a library of structurally related but diverse molecules.

For instance, a research campaign could involve an initial Suzuki coupling at the C-4 position with a variety of boronic acids, followed by a second coupling (e.g., Buchwald-Hartwig amination or another Suzuki reaction) at the C-2 position. This strategy, summarized in the table below, can produce a large set of derivatives from a single starting material, which can then be screened for biological activity. This systematic variation helps in identifying key structural features responsible for a desired pharmacological effect, which is the essence of SAR studies. uib.no

Table 1: Illustrative Strategy for Molecular Diversity Generation

| Step | Position | Reaction Type | Example Coupling Partner | Resulting Moiety |

| 1 | C-4 (Iodo) | Suzuki Coupling | Arylboronic Acid | Biaryl structure |

| 2 | C-2 (Bromo) | Buchwald-Hartwig | Secondary Amine | Arylamine linkage |

| 3 | Amino Group | Acylation | Acetyl Chloride | Amide formation |

This table illustrates a hypothetical synthetic sequence to demonstrate how this compound can be used to generate diverse molecular structures for biological screening.

Development of Novel Synthetic Methodologies Using this compound

The unique electronic and steric properties of this compound also make it a valuable substrate for developing and refining new synthetic methods, particularly in the area of catalysis and sustainable chemistry.

The efficient and selective functionalization of poly-halogenated aromatic compounds is a significant challenge in organic synthesis. Developing catalytic systems that can differentiate between multiple C-X (Carbon-Halogen) bonds on the same molecule is of great interest. This compound serves as an excellent model substrate for testing the selectivity of new palladium, copper, or nickel-based catalytic systems. uni-muenchen.deresearchgate.net

The primary goal is to achieve high chemoselectivity, enabling the reaction at one halogen site without affecting the other. Research in this area focuses on tuning the catalyst's properties—by modifying the metal center, the ligands, or the reaction conditions—to control the oxidative addition step, which is typically the selectivity-determining step in cross-coupling reactions. uni-muenchen.de For example, palladium-catalyzed processes have been extensively used for the selective coupling of aryl halides. researchgate.netacs.org A process for a drug candidate was successfully scaled up using a Suzuki-Miyaura cross-coupling starting from the related 2-bromo-4-methylaniline. acs.org The predictable reactivity order (C-I > C-Br > C-Cl) is fundamental, but developing catalysts that can enhance or even reverse this selectivity is a frontier in organometallic chemistry.

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Bond | Relative Reactivity | Common Coupling Reactions |

| C-I | Highest | Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig |

| C-Br | Intermediate | Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig |

| C-Cl | Lowest | Suzuki, Buchwald-Hartwig (requires specialized ligands) |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and functionalization of compounds like this compound are increasingly being explored through more sustainable methods.

One prominent green approach is the use of microwave-assisted organic synthesis (MAOS). univpancasila.ac.id Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. univpancasila.ac.idresearchgate.net The condensation of related bromo/iodo-anilines to form Schiff bases, for example, has been shown to be significantly more efficient under microwave conditions, with reaction times dropping from hours to minutes and yields increasing substantially. researchgate.net

Another green strategy involves performing reactions in environmentally benign solvents like water. Palladium-catalyzed "on-water" methodologies have been developed for C-H bond functionalization, offering a greener alternative to traditional organic solvents. researchgate.net Furthermore, the development of recyclable iodoarene catalysts and photocatalyst-free transformations represents a move toward more sustainable chemical production. acs.org Applying these green methodologies to the synthesis and derivatization of this compound is an active area of research, aiming to make the production of valuable chemical intermediates more environmentally friendly.

Future Directions and Emerging Research Avenues

Development of More Efficient and Greener Synthetic Routes for Poly-Halogenated Anilines

The synthesis of poly-halogenated anilines like 2-Bromo-4-iodo-5-methylaniline often involves multi-step processes that can be resource-intensive and generate significant waste. A key area of future research is the development of more efficient and environmentally benign synthetic methodologies.

Key Research Thrusts:

Continuous Flow Chemistry: Traditional batch halogenations can be difficult to control due to high reactivity and exothermicity. researchgate.netrsc.org Continuous flow microreactor technology offers a safer and more efficient alternative by enabling precise control over reaction parameters such as stoichiometry, temperature, and reaction time. researchgate.netrsc.org This approach minimizes the formation of byproducts and enhances process safety, which is crucial when handling hazardous reagents like elemental halogens. researchgate.netrsc.org

Enzymatic Halogenation: Biocatalysis using halogenase enzymes presents a green alternative for the regioselective halogenation of aromatic compounds. nih.govresearchgate.net These enzymes operate under mild conditions (aqueous solvent, ambient temperature) and can offer high selectivity, reducing the need for protecting groups and minimizing waste. nih.govfrontiersin.org Future research could focus on discovering or engineering halogenases that can selectively introduce bromide and iodide onto an aniline (B41778) scaffold.

Alternative Halogenating Agents: Research into less hazardous and more selective halogenating agents continues to be a priority. This includes developing solid-supported reagents or in-situ generation of halogenating species to improve handling and safety.

| Synthesis Strategy | Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved yield and selectivity, scalability. researchgate.netrsc.org | Optimization of reactor design and reaction conditions for multi-halogenation of anilines. |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Discovery and engineering of halogenases for specific poly-halogenation patterns. |

| Bio-based Feedstocks | Reduced reliance on petrochemicals, improved sustainability. mdpi.com | Development of efficient catalytic pathways for converting biomass into aromatic amines. |

Exploration of New Catalytic Systems for Challenging Transformations

The distinct reactivity of the bromo and iodo substituents in this compound allows for selective, stepwise functionalization through cross-coupling reactions. Future research will focus on developing novel catalytic systems that can precisely control these transformations.

Key Research Thrusts: